Formetanate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS

Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%

Water solubility = >500,000 mg/l

Synonyms

Canonical SMILES

Mode of Action Study

Formetanate hydrochloride disrupts insect development by inhibiting methionine synthesis, an essential amino acid pathway in insects. Researchers use it to study insect biochemistry and understand the mechanisms of insecticide resistance. ()

Investigating Insecticide Resistance

Due to its specific mode of action, formetanate hydrochloride can be a valuable tool for researchers investigating how insect populations develop resistance to insecticides. By exposing insect populations to formetanate hydrochloride and monitoring their survival rates, scientists can identify genetic mutations that confer resistance. This knowledge helps develop more effective pest management strategies. ()

Lethal Dose Studies

Formetanate hydrochloride's toxicity to insects allows researchers to conduct lethal dose (LD50) studies. These studies determine the concentration of the insecticide required to kill 50% of a test insect population within a specific timeframe. This data is crucial for understanding the insecticide's potency and potential risks to non-target organisms. ()

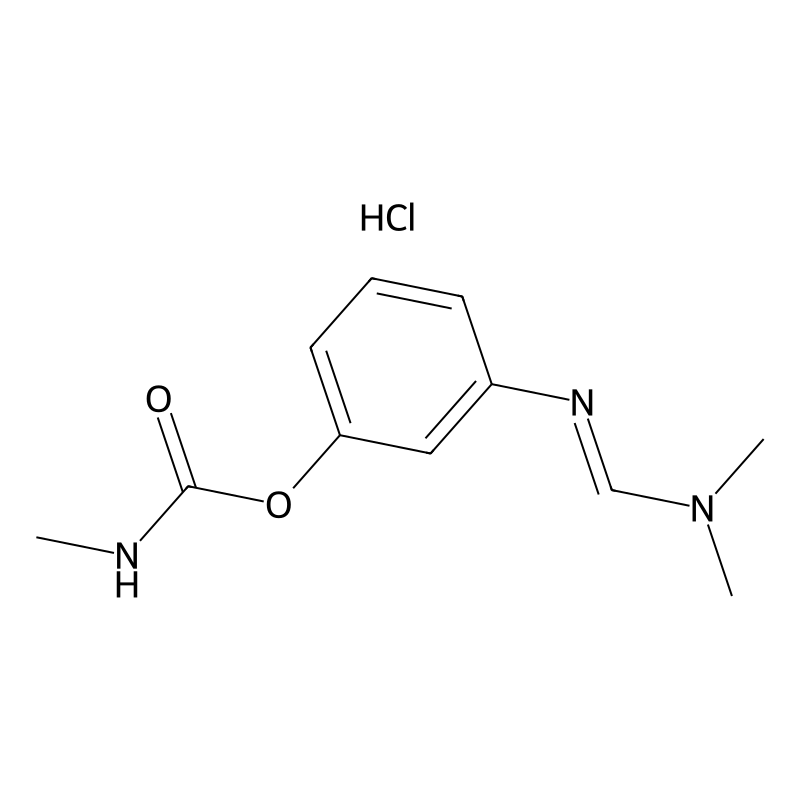

Formetanate hydrochloride is a synthetic compound classified as a carbamate pesticide. It appears as a white powder with a faint odor and is primarily used as an insecticide, acaricide, and miticide in agricultural practices . The chemical formula for formetanate hydrochloride is C₁₁H₁₆ClN₃O₂, and it is known for its high toxicity to pests, functioning by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in both insects and mammals .

- Formetanate hydrochloride is considered a moderately toxic compound [].

- Important: Formetanate hydrochloride can be harmful if swallowed, inhaled, or absorbed through the skin [].

- Warning: Due to safety concerns, it is important to consult safety data sheets (SDS) provided by manufacturers before handling this compound []. These documents detail safe handling procedures, protective equipment requirements, and disposal methods [].

Formetanate hydrochloride undergoes hydrolysis at pH levels below 4, leading to the breakdown of the compound into less harmful substances . As a carbamate, it forms unstable complexes with cholinesterases, allowing for potential reactivation of the enzyme after initial inhibition. This property differentiates it from organophosphate pesticides, which form more stable complexes .

The primary biological activity of formetanate hydrochloride is its role as a cholinesterase inhibitor. By inhibiting this enzyme, it disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in symptoms such as increased salivation, sweating, muscle twitching, and severe respiratory distress in cases of acute exposure . The compound is extremely toxic to humans and can lead to cholinergic crises if ingested or inhaled.

Formetanate hydrochloride can be synthesized through various methods involving the reaction of specific amines with carbonyl compounds. One common approach includes the reaction of methyl isocyanate with 2-amino-3-methylphenol to form the carbamate structure. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity .

The primary application of formetanate hydrochloride lies in agriculture as a pesticide. It is effective against a range of pests, particularly in crops such as fruits and vegetables. Additionally, due to its biological activity, it has been studied for potential use in pest management strategies that require minimal environmental impact compared to traditional pesticides .

Research indicates that formetanate hydrochloride interacts significantly with various biological systems due to its mechanism as a cholinesterase inhibitor. Studies have shown that it can have synergistic effects when combined with other compounds during degradation processes, enhancing its breakdown rates under certain conditions . Furthermore, its interactions with other pesticides have been explored to understand potential cumulative toxicity effects on non-target organisms .

Several compounds share structural similarities or functional mechanisms with formetanate hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Carbofuran | C₁₁H₁₃N₃O₂ | Cholinesterase inhibitor | Highly toxic |

| Methomyl | C₁₁H₁₃N₃O₂S | Cholinesterase inhibitor | Highly toxic |

| Aldicarb | C₁₂H₁₅N | Cholinesterase inhibitor | Extremely toxic |

| Propoxur | C₁₁H₁₅N | Cholinesterase inhibitor | Moderately toxic |

| Thiomethoxam | C₉H₁₀ClN₄O₂S | Nicotinic acetylcholine receptor agonist | Moderately toxic |

Formetanate hydrochloride stands out due to its specific mode of action as a reversible cholinesterase inhibitor compared to other carbamates that may have more permanent binding characteristics. This property allows for potential reactivation of the enzyme under certain conditions, making it unique among its peers .

Formetanate hydrochloride exists as a white to yellowish crystalline solid with well-defined structural characteristics [1] [2]. The compound crystallizes in a specific lattice arrangement with distinct unit cell parameters that have been determined through X-ray diffraction studies [3]. The crystalline structure exhibits a density of approximately 1.3616 g/cm³ (rough estimate), indicating a moderately compact molecular packing [1].

The solid-state properties are characterized by a melting point range of 191.2-202°C with simultaneous decomposition [1] [4] [5]. This relatively high melting point suggests strong intermolecular forces within the crystal lattice, including hydrogen bonding networks and van der Waals interactions [6]. The compound demonstrates hygroscopic behavior, readily absorbing moisture from the environment, which affects its stability and handling requirements [1] [7].

The crystal morphology typically presents as fine powder or small crystalline particles suitable for various analytical and application purposes [2] [8]. X-ray powder diffraction studies have been employed to characterize the crystalline phases and confirm structural integrity [3]. The compound shows good crystalline stability under normal storage conditions when maintained at 0-6°C [1] [9].

Solubility Profiles in Polar versus Non-Polar Solvents

Formetanate hydrochloride exhibits dramatically different solubility characteristics depending on solvent polarity, reflecting its ionic hydrochloride salt nature [1] [2]. In polar protic solvents, the compound shows exceptional solubility, with water solubility reaching 822 g/L at 25°C [1] [5]. This high aqueous solubility is attributed to the formation of hydrogen bonds between the chloride anion, protonated amine groups, and water molecules [6].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide slight to moderate solubility [1] [10]. Acetonitrile demonstrates particular utility as an extraction solvent for analytical methods, with formetanate hydrochloride requiring 50:50 volume ratio methanol:acetonitrile mixtures for optimal dissolution in stock solution preparations [10] [9].

In contrast, non-polar solvents including dichloromethane, toluene, ethyl acetate, and n-hexane show very limited solubility [1] [5]. This poor solubility in non-polar media reflects the ionic character of the hydrochloride salt and the presence of polar functional groups including the carbamate ester and formamidine moieties [11] [2].

The solubility pattern follows the general principle of "like dissolves like," with the polar, ionic nature of formetanate hydrochloride favoring dissolution in polar, hydrogen-bonding solvents while showing minimal compatibility with hydrophobic solvents [1] [12].

Thermal Stability and Decomposition Patterns

Thermal analysis reveals that formetanate hydrochloride exhibits complex decomposition behavior beginning at its melting point [1] [6] [13]. The compound shows excellent thermal stability at room temperature and recommended storage conditions (0-6°C), with negligible decomposition after several weeks under acidic conditions (pH 2.6) [6] [13].

Thermal decomposition initiates at 200-202°C, coinciding with the melting point [1] [5] [7]. This simultaneous melting and decomposition pattern is characteristic of compounds containing thermally labile functional groups. During heating, formetanate hydrochloride produces toxic decomposition products including hydrogen chloride and nitrogen oxides [12] [8] [7].

The thermal stability is pH-dependent, with the compound showing remarkable stability under acidic conditions but rapid degradation under basic conditions [6] [13]. At pH 12.6, the half-life decreases to 3.9 hours at 20°C, while at environmental pH conditions (7.6) and elevated temperature (33°C), the half-life is 14.4 hours [6] [13].

Differential scanning calorimetry studies indicate that the formamidine group is significantly more thermally labile than the carbamate group [6]. The carbamate moiety shows resistance to thermal degradation and may exhibit stability exceeding 6 months under appropriate conditions [6] [13]. This differential stability pattern provides important insights for storage, handling, and analytical method development.

Spectroscopic Signatures (UV-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

UV-Visible Spectroscopy

Formetanate hydrochloride exhibits characteristic UV-visible absorption with a primary maximum at 267 nm in aqueous buffer solutions [6] [14]. Under basic conditions (pH 12.6), a secondary absorption peak appears at 236 nm [15], indicating pH-dependent structural changes affecting the electronic transitions. The molar absorption coefficient at 208 nm in acidic medium is 22,130 M⁻¹cm⁻¹ [15], providing high sensitivity for quantitative analysis.

The UV-visible spectrum is dominated by π→π* transitions from the aromatic phenyl ring system and the extended conjugation through the formamidine linkage [16] [17]. Changes in absorption intensity and wavelength shifts serve as sensitive indicators of molecular interactions and environmental effects [16] [17].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals key vibrational modes characteristic of the functional groups present [18]. The carbamate carbonyl (C=O) stretch appears in the 1650-1700 cm⁻¹ region, confirming the presence of the methylcarbamate ester functionality [19]. Formamidine C=N stretching vibrations are observed in the characteristic frequency range, along with N-H bending modes from the protonated amine groups [18].

The aromatic C-H stretching and bending vibrations provide fingerprint identification of the substituted benzene ring system [18]. Hydrogen bonding interactions in the crystalline state affect the vibrational frequencies, particularly for N-H and C=O groups [18].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy in deuterium oxide reveals distinct resonances for the major structural components [6]. The formamidine proton appears at 7.55 ppm, demonstrating the downfield shift characteristic of the electron-withdrawing formamidine environment [6]. Carbamate methyl protons resonate at 2.50 ppm, while the dimethylamino methyl groups appear at 2.85 ppm [6].

Aromatic protons from the substituted phenyl ring exhibit characteristic patterns in the 6.5-8.0 ppm region [6]. The pH-dependent behavior of NMR signals provides valuable information about protonation states and molecular dynamics [6].

¹³C NMR spectroscopy would reveal the carbonyl carbon around 155-160 ppm and aromatic carbons in the 120-140 ppm range, though specific data for formetanate hydrochloride requires further investigation [6].

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak [M+H]⁺ at m/z 258 [2] [20]. The base peak appears at m/z 165, corresponding to loss of the dimethylamine group and related fragmentation [2]. Additional significant fragment ions at m/z 120 and 111 result from collision-induced dissociation (CID) of the molecular ion [2].

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation and quantitative analysis [20] [21]. The fragmentation pathway involves cleavage of the carbamate ester bond and formamidine linkage, producing diagnostically useful product ions [20] [21].

Time-of-flight mass spectrometry provides accurate mass measurements confirming the molecular formula C₁₁H₁₆ClN₃O₂ with a monoisotopic mass of 257.093104 Da [2] [22].

Computational Modeling of Molecular Interactions

Molecular Docking Studies

Computational molecular docking investigations have revealed detailed insights into formetanate hydrochloride binding with biological targets [16] [23] [24]. Docking with human serum albumin (HSA) shows binding affinity ranging from -7.29 to -4.67 kcal/mol [23], indicating favorable spontaneous binding. The preferred binding site is Domain I, subdomain IA of HSA [23], stabilized primarily through hydrophobic interactions [23].

Molecular docking with human hemoglobin demonstrates a binding energy of -87.19 kJ/mol [16] [17], suggesting strong interaction with the heme-containing protein. The binding occurs in the hydrophobic pocket and central cavity of hemoglobin [16], potentially affecting oxygen-binding capacity [17] [24].

AutoDock and LIGPLOT analysis reveal that hydrogen bonding interactions play crucial roles in stabilizing protein-ligand complexes [16] [25]. The computational binding scores correlate well with experimental binding constants determined through spectroscopic methods [23] [24].

Molecular Dynamics Simulations

Extended molecular dynamics simulations over 100 nanoseconds at multiple temperatures (288 K, 298 K, and 308 K) provide insights into complex stability and conformational dynamics [23]. The simulations reveal that formetanate hydrochloride exhibits minor conformational adjustments while maintaining stable binding within protein active sites [23].

NPT ensemble calculations using the NPA algorithm demonstrate that the ligand-protein complexes remain structurally stable throughout the simulation period [23]. Root mean square deviation (RMSD) analysis confirms minimal structural perturbations, supporting the reliability of docking predictions [25].

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis provides detailed energy decomposition of binding interactions [23]. The calculations reveal individual contributions of electrostatic, van der Waals, and solvation energy terms to the overall binding affinity [23].

Quantum Mechanical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide optimized molecular geometries and electronic structure information [26]. Quantum mechanical energy calculations show slight conformational energy variations between different binding poses, suggesting molecular flexibility [23].

LUMO-HOMO gap analysis reveals electronic properties relevant to chemical reactivity and molecular recognition [27]. Absolute energy calculations for different conformational states support the experimental thermodynamic parameters [23].

Ab initio calculations complement experimental findings and provide theoretical validation of binding energies and molecular interactions [28] [29]. The quantum mechanical approach offers insights into electronic charge distribution and orbital interactions during complex formation [27].

Thermodynamic Modeling

Computational thermodynamic analysis reveals that binding is entropy-driven and spontaneous [23] [24]. Free energy calculations using the van't Hoff equation yield ΔG° values ranging from -6.36 to -4.37 kJ/mol at temperatures from 295 to 310 K [24].

Enthalpy change (ΔH°) of -45.6 kJ/mol and entropy change (ΔS°) of -133.97 J/mol·K indicate that hydrophobic interactions are the dominant driving force for binding [24]. The negative entropy change suggests reduced molecular motion upon complex formation [24].

Force field calculations confirm that hydrogen bonding and van der Waals interactions contribute significantly to binding stability [30] [25]. Computational modeling successfully predicts experimental binding constants and thermodynamic parameters measured through isothermal titration calorimetry and spectroscopic methods [23] [24].

Purity

Physical Description

Color/Form

WHITE POWDER

Exact Mass

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

In 2-yr feeding trials dogs and rats receiving 200 mg/kg diet showed no significant abnormality.

Vapor Pressure

1.20e-08 mmHg

Practically zero at room temperature

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

INTRODUCED IN 1968 BY SCHERING, GERMANY; DEVELOPED IN USA & CANADA BY NOR-AM AGRICULTURAL PRODUCTS. US PATENT 3,336,186.

TECHNICAL MATERIAL 92% ACTIVE INGREDIENT. ... MITICIDE RECOMMENDED FOR USE ON APPLES & PEARS FOR CONTROL OF SPIDER MITES, RUST MITES, THRIPS & LYGUS SPECIES.

FORMETANATE IS ACARICIDE EFFECTIVE AGAINST MOTILE STAGES OF FRUIT TREE RED SPIDER MITES @ 420 G AI/HA (LV) OR 19 G AI/100 L (HV); AGAINST GLASSHOUSE RED SPIDER MITE ON ROSES, 1 SPRAY OF 25 G AI/100 L, ON CHRYSANTHEMUMS 2 SPRAYS @ 47.5 G/100 L. ... IT IS EFFECTIVE AS AN INSECTICIDE AGAINST SEVERAL PLANT BUGS, BEET FLY & THRIPS. /FORMETANATE/

...in France, 'Dicarzol 200', water soluble powder (250 g ai/kg) as hydrochloride; in North America as 'Carzol SP', water sol powder (920 g/kg) as hydrochloride; in some countries as a combined formulation with chlordimeform.

CARZOL SP--WATER SOL POWDER CONTAINING 95% TECHNICAL FORMETANATE HYDROCHLORIDE AND DICARZOL 200 @ 250 G AI/KG.

Analytic Laboratory Methods

A strong cation exchange (SCX) liquid chromatographic method has been used for determination of formetanate hydrochloride residue in pome, citrus, and stone fruits. The limit of detection is 0.06 ppm.

Stability Shelf Life

HYDROCHLORIDE SALT IS VERY SLOWLY HYDROLYZED @ PH LESS THAN 4 & UNCHANGED WHEN STORED FOR 7 DAYS @ 60 °C

... Stable under normal storage conditions.

Dates

2: Franco AA, Zanardi OZ, Jacob CRO, de Oliveira MBR, Yamamoto PT. Susceptibility of Euseius concordis (Mesostigmata: Phytoseiidae) to pesticides used in citrus production systems. Exp Appl Acarol. 2017 Sep;73(1):61-77. doi: 10.1007/s10493-017-0176-0. Epub 2017 Sep 2. PubMed PMID: 28866797.

3: Melnyk LJ, Wang Z, Li Z, Xue J. Prioritization of pesticides based on daily dietary exposure potential as determined from the SHEDS model. Food Chem Toxicol. 2016 Oct;96:167-73. doi: 10.1016/j.fct.2016.07.025. Epub 2016 Aug 4. PubMed PMID: 27497764.

4: Martins AC, Ribeiro FW, Zanatta G, Freire VN, Morais S, de Lima-Neto P, Correia AN. Modeling of laccase inhibition by formetanate pesticide using theoretical approaches. Bioelectrochemistry. 2016 Apr;108:46-53. doi: 10.1016/j.bioelechem.2015.12.004. Epub 2015 Dec 21. PubMed PMID: 26720841.

5: Oliveira TM, Barroso MF, Morais S, Araújo M, Freire C, de Lima-Neto P, Correia AN, Oliveira MB, Delerue-Matos C. Sensitive bi-enzymatic biosensor based on polyphenoloxidases-gold nanoparticles-chitosan hybrid film-graphene doped carbon paste electrode for carbamates detection. Bioelectrochemistry. 2014 Aug;98:20-9. doi: 10.1016/j.bioelechem.2014.02.003. Epub 2014 Mar 5. PubMed PMID: 24642204.

6: Ribeiro FW, Barroso MF, Morais S, Viswanathan S, de Lima-Neto P, Correia AN, Oliveira MB, Delerue-Matos C. Simple laccase-based biosensor for formetanate hydrochloride quantification in fruits. Bioelectrochemistry. 2014 Feb;95:7-14. doi: 10.1016/j.bioelechem.2013.09.005. Epub 2013 Oct 8. PubMed PMID: 24161938.

7: Nault BA, Shelton AM. Impact of insecticide efficacy on developing action thresholds for pest management: a case study of onion thrips (Thysanoptera: Thripidae) on onion. J Econ Entomol. 2010 Aug;103(4):1315-26. Erratum in: J Econ Entomol. 2010 Oct;103(5):v. PubMed PMID: 20857743.

8: Podhorniak LV, Kamel A, Rains DM. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. J Agric Food Chem. 2010 May 26;58(10):5862-7. doi: 10.1021/jf9038524. PubMed PMID: 20394429.

9: Divito CB, Davies S, Masoudi S, Muhoro CN. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. J Agric Food Chem. 2007 Jul 11;55(14):5377-82. Epub 2007 Jun 7. PubMed PMID: 17552536.

10: Hardman JM, Franklin JL, Moreau DL, Bostanian NJ. An index for selective toxicity of miticides to phytophagous mites and their predators based on orchard trials. Pest Manag Sci. 2003 Dec;59(12):1321-32. PubMed PMID: 14667054.

11: Niemann RA. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography. J AOAC Int. 1993 Nov-Dec;76(6):1362-8. PubMed PMID: 8286975.

12: Khalaf KD, Sancenon J, de la Guardia M. Spectrophotometric flow injection determination of formetanate and m-aminophenol in water after reaction with p-aminophenol. Talanta. 1993 Aug;40(8):1173-81. PubMed PMID: 18965765.

13: Knowles CO. Metabolism of two acaricidal chemicals, N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine (chlorphenamidine) and m-([(dimethylamino)methylene]amino)phenyl methylcarbamate hydrochloride (formetanate). J Agric Food Chem. 1970 Nov-Dec;18(6):1038-47. Review. PubMed PMID: 4921643.